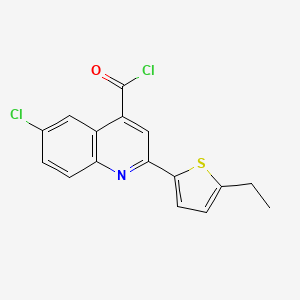

6-Chloro-2-(5-ethyl-2-thienyl)quinoline-4-carbonyl chloride

Description

6-Chloro-2-(5-ethyl-2-thienyl)quinoline-4-carbonyl chloride is a halogenated quinoline derivative characterized by a reactive carbonyl chloride group at the 4-position, a chlorine substituent at the 6-position, and a 5-ethylthiophene moiety at the 2-position of the quinoline core. This compound is primarily utilized as an intermediate in organic synthesis, particularly for constructing pharmacologically active molecules or metal-organic frameworks. Its synthesis typically involves refluxing the corresponding quinoline-4-carboxylic acid with thionyl chloride (SOCl₂), as described in analogous procedures for related quinoline carbonyl chlorides . Notably, commercial availability of this compound has been discontinued, as indicated by supplier data from CymitQuimica .

Propriétés

IUPAC Name |

6-chloro-2-(5-ethylthiophen-2-yl)quinoline-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11Cl2NOS/c1-2-10-4-6-15(21-10)14-8-12(16(18)20)11-7-9(17)3-5-13(11)19-14/h3-8H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZGQCDIUZWCFJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(S1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11Cl2NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

The synthesis of 6-Chloro-2-(5-ethyl-2-thienyl)quinoline-4-carbonyl chloride involves several steps. One common method includes the reaction of 6-chloro-2-(5-ethyl-2-thienyl)quinoline with thionyl chloride under reflux conditions. This reaction typically requires an inert atmosphere and anhydrous conditions to prevent hydrolysis of the product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Analyse Des Réactions Chimiques

6-Chloro-2-(5-ethyl-2-thienyl)quinoline-4-carbonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: This compound can participate in nucleophilic substitution reactions due to the presence of the chloro group. Common reagents include nucleophiles such as amines or alcohols.

Oxidation and Reduction: The thienyl and quinoline rings can undergo oxidation and reduction reactions under appropriate conditions.

Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Applications De Recherche Scientifique

Proteomics

6-Chloro-2-(5-ethyl-2-thienyl)quinoline-4-carbonyl chloride is utilized as a reagent in proteomics to study protein structures and functions. Its ability to modify proteins through nucleophilic attack enables researchers to investigate protein interactions and dynamics.

Chemical Synthesis

The compound serves as an intermediate in synthesizing more complex molecules. Its reactive carbonyl chloride group makes it suitable for various coupling reactions, such as Suzuki-Miyaura coupling, facilitating the formation of carbon-carbon bonds essential in organic synthesis.

Medicinal Chemistry

Research has shown that this compound exhibits diverse biological activities, making it a candidate for drug development. Notably, studies have indicated its potential as an anticancer agent:

- Cancer Research : In vitro studies demonstrated that 6-Chloro-2-(5-ethyl-2-thienyl)quinoline-4-carbonyl chloride induces apoptosis in cancer cell lines via caspase activation pathways, suggesting its utility as a lead compound for anticancer drugs.

Case Studies

Several studies have highlighted the potential applications of this compound:

Antimicrobial Study

Preliminary investigations suggest that compounds similar to 6-Chloro-2-(5-ethyl-2-thienyl)quinoline-4-carbonyl chloride exhibit antimicrobial properties, warranting further exploration into their efficacy against various pathogens.

Cancer Research

As mentioned earlier, the compound has shown promise in inducing apoptosis in cancer cell lines. Future research could focus on elucidating its mechanism of action and optimizing its pharmacological profile for therapeutic use.

Mécanisme D'action

The mechanism of action of 6-Chloro-2-(5-ethyl-2-thienyl)quinoline-4-carbonyl chloride involves its interaction with specific molecular targets. The chloro and carbonyl chloride groups facilitate its binding to nucleophilic sites on proteins or other biomolecules, potentially altering their function or structure. The exact pathways and targets depend on the specific application and context of its use.

Comparaison Avec Des Composés Similaires

Table 1: Structural and Commercial Comparison of Quinoline-4-Carbonyl Chlorides

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups : The 6-chloro substituent in the target compound enhances electrophilicity at the carbonyl chloride group compared to 6-methyl or 6-ethyl analogues, facilitating nucleophilic acyl substitution reactions .

- Aromatic Heterocycles at Position 2: Thienyl (in the target compound) and furyl (e.g., 6-methyl-2-(5-methyl-2-furyl)quinoline-4-carbonyl chloride) substituents impart distinct electronic and steric profiles.

Spectroscopic Data and Structural Confirmation

Table 2: NMR Chemical Shift Comparison (Selected Protons)

Analysis :

- The quinoline H-3 proton in the target compound resonates at δ 8.72 ppm, consistent with electron-withdrawing substituents (Cl at C6) deshielding the proton relative to methoxy-substituted analogues (δ 8.68 ppm in D6) .

- The carbonyl carbon (C=O) chemical shift at δ 169.5 ppm aligns with other quinoline-4-carbonyl chlorides, confirming minimal electronic perturbation from the 5-ethylthienyl group compared to phenyl derivatives .

Commercial and Research Relevance

- Active Analogues: Derivatives such as QY-9413 (6-chloro-2-(4-propylphenyl)quinoline-4-carbonyl chloride) remain accessible and are widely used in medicinal chemistry for HDAC inhibitor development .

Activité Biologique

6-Chloro-2-(5-ethyl-2-thienyl)quinoline-4-carbonyl chloride is a quinoline derivative characterized by its unique molecular structure, which includes a chloro substituent at the 6-position, an ethyl-thiophene moiety at the 2-position, and a carbonyl chloride functional group at the 4-position. This compound has garnered attention for its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

- Molecular Formula : C₁₆H₁₁ClN₁O₂S

- Molecular Weight : 336.24 g/mol

- Structure : The compound features a bicyclic quinoline backbone, enhancing its reactivity and potential biological interactions.

Biological Activities

Research indicates that 6-Chloro-2-(5-ethyl-2-thienyl)quinoline-4-carbonyl chloride exhibits several notable biological activities:

-

Antimicrobial Activity :

- The compound has shown promising antibacterial effects against various strains of bacteria, including both Gram-positive and Gram-negative species. Studies report Minimum Inhibitory Concentration (MIC) values ranging from 4.69 to 22.9 µM against Bacillus subtilis and Staphylococcus aureus, indicating its potential as an antimicrobial agent .

- Additionally, antifungal properties have been observed, with activity against Candida albicans and other fungal pathogens .

-

Enzyme Inhibition :

- Preliminary studies suggest that this compound interacts with enzymes involved in metabolic pathways, potentially inhibiting their activity. This mechanism may be crucial for its therapeutic applications in treating metabolic disorders or infections.

-

Anticancer Potential :

- Research into the anticancer properties of quinoline derivatives suggests that 6-chloro-2-(5-ethyl-2-thienyl)quinoline-4-carbonyl chloride may exhibit cytotoxic effects on various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

The biological activity of 6-Chloro-2-(5-ethyl-2-thienyl)quinoline-4-carbonyl chloride is thought to arise from its ability to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can disrupt normal protein function, leading to altered cellular processes. The specific pathways involved depend on the target proteins and the context of their interactions.

Comparative Analysis

The following table summarizes the structural comparison between 6-Chloro-2-(5-ethyl-2-thienyl)quinoline-4-carbonyl chloride and related compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 6-Chloro-2-(5-methyl-2-thienyl)quinoline-4-carbonyl chloride | C₁₄H₉ClN₁O₂S | Methyl group instead of ethyl; different biological activity |

| 7-Chloroquinoline | C₉H₆ClN | Lacks thiophene moiety; simpler structure |

| 6-Ethylquinoline | C₉H₈N | No halogen substitution; simpler structure |

| 6-Chloroquinoline-4-carboxylic acid | C₉H₆ClN₁O₂ | Contains carboxylic acid group; different reactivity |

Case Studies

Several studies have highlighted the potential applications of this compound:

- Antimicrobial Study :

-

Cancer Research :

- In vitro experiments showed that this compound induces apoptosis in cancer cell lines via caspase activation pathways, suggesting its potential as a lead compound for anticancer drug development.

Q & A

Q. What are the recommended safety protocols for handling 6-chloro-2-(5-ethyl-2-thienyl)quinoline-4-carbonyl chloride in laboratory settings?

- Methodological Answer : Adhere to standardized safety codes for handling reactive carbonyl chlorides, including:

- Preventive Measures : Use personal protective equipment (PPE), fume hoods, and avoid direct contact (P280) .

- Storage : Store in airtight containers under inert gas (e.g., N₂) at temperatures ≤4°C (P403) .

- Spill Management : Neutralize with dry sand or inert absorbents; avoid water due to hydrolysis risks (P305+P351+P338) .

- Disposal : Follow hazardous waste regulations (P501) .

Q. What synthetic routes are effective for preparing quinoline-4-carbonyl chloride derivatives?

- Methodological Answer : A common approach involves reacting hydroxyquinoline precursors with phosphorus oxychloride (POCl₃) under reflux. For example:

- Step 1 : React 4-hydroxyquinoline derivatives with excess POCl₃ at 10–15°C .

- Step 2 : Reflux for 1–3 hours, followed by vacuum distillation to remove excess POCl₃ .

- Step 3 : Quench the reaction with ice-water to precipitate the product, then recrystallize using DMF/EtOH .

Advanced Research Questions

Q. How can structural discrepancies in spectroscopic data for quinoline derivatives be resolved?

- Methodological Answer :

- X-ray Crystallography : Use single-crystal X-ray diffraction (e.g., Cu-Kα radiation, T = 100 K) to confirm bond lengths and angles (e.g., C–C = 0.002 Å, R factor = 0.052) .

- Comparative NMR Analysis : Cross-validate with literature data for analogous compounds (e.g., 4-phenylquinoline derivatives) .

- Computational Modeling : Employ DFT calculations to predict spectroscopic properties and reconcile experimental vs. theoretical results .

Q. What strategies optimize the reactivity of the carbonyl chloride group for functionalization?

- Methodological Answer :

- Nucleophilic Acyl Substitution : React with amines (e.g., piperazine derivatives) in anhydrous THF at 0°C to form amides .

- Solvent Effects : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates and enhance reaction rates .

- Catalysis : Employ Lewis acids (e.g., AlCl₃) to activate the carbonyl group for nucleophilic attack .

Q. How do substituents on the thienyl and quinoline rings influence electronic properties?

- Methodological Answer :

- Electron-Withdrawing Groups (EWGs) : The 6-chloro substituent reduces electron density at C4, enhancing electrophilicity of the carbonyl chloride .

- Thienyl Ring Effects : The 5-ethyl-2-thienyl group introduces steric bulk and modulates π-conjugation, as observed in analogs like 6-chloro-2,4-diphenylquinoline (density ≈1.3 g/cm³) .

- Spectroscopic Trends : Compare UV-Vis absorption maxima (λmax) and redox potentials (cyclic voltammetry) for substituted vs. unsubstituted derivatives .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported melting points for quinoline derivatives?

- Methodological Answer :

- Purity Assessment : Use HPLC (C18 column, MeOH/H₂O mobile phase) to verify purity (>95%) .

- Polymorphism Screening : Perform differential scanning calorimetry (DSC) to detect polymorphic forms .

- Literature Cross-Check : Compare data from peer-reviewed sources (e.g., CAS Common Chemistry, PubChem) .

Future Directions

Q. What novel applications are emerging for quinoline-4-carbonyl chloride derivatives?

- Methodological Answer :

- Medicinal Chemistry : Design non-nucleoside antivirals by coupling with heterocyclic amines (e.g., 4-arylpiperazines) .

- Materials Science : Develop fluorescent probes by introducing electron-donating groups (e.g., –OCH₃) at C2 or C6 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.